Chloromethyl heptanoate

Vue d'ensemble

Description

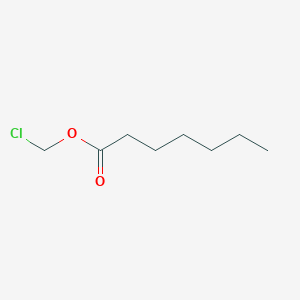

Chloromethyl heptanoate, also known as heptanoic acid, chloromethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is a derivative of heptanoic acid, where the hydrogen atom of the hydroxyl group is replaced with a chloromethyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloromethyl heptanoate can be synthesized through the esterification of heptanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts, such as zinc iodide, has been explored to replace traditional corrosive and hazardous acid catalysts .

Analyse Des Réactions Chimiques

Types of Reactions: Chloromethyl heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.

Substitution: Nucleophilic substitution reactions typically require the presence of a nucleophile and a suitable solvent to facilitate the reaction.

Major Products Formed:

Hydrolysis: Heptanoic acid and chloromethyl alcohol.

Substitution: Heptanoic acid and methanol.

Applications De Recherche Scientifique

Chemical Synthesis

Chloromethyl heptanoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, making it valuable in the following areas:

- Pharmaceuticals : It is utilized in the synthesis of bioactive compounds and drug intermediates. For example, derivatives of this compound have been studied for their potential therapeutic properties, particularly in developing novel medications that target specific biological pathways.

- Agrochemicals : The compound is also employed in synthesizing pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection strategies.

Biological Research

In biological studies, this compound is used to investigate biomolecule-ligand interactions and enzyme kinetics. Its reactivity allows researchers to explore:

- Ligand Binding Studies : The compound can be used to modify biomolecules, facilitating the study of binding affinities and mechanisms of action in various biological systems.

- Free Energy Calculations : Researchers utilize this compound to model interactions within biochemical pathways, aiding in understanding energy landscapes associated with molecular interactions.

Industrial Applications

This compound finds applications in the production of specialty chemicals and polymers. Its unique reactivity profile enables:

- Polymer Synthesis : The compound can be incorporated into polymer chains, leading to materials with tailored properties for specific applications such as coatings and adhesives.

- Chemical Manufacturing : In industrial settings, this compound is produced using continuous flow reactors, optimizing reaction conditions for improved yield and minimizing environmental impact through the use of green catalysts.

Case Studies

Several studies highlight the utility of this compound in research:

- Synthesis of Bioactive Compounds : A study demonstrated the successful use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The derived compounds exhibited significant activity against inflammation markers in vitro .

- Antimicrobial Activity Assessment : Research evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential applications in developing new antibiotics.

Mécanisme D'action

The mechanism of action of chloromethyl heptanoate involves the formation of a chloromethyl cation, which acts as an electrophile in various chemical reactions. The chloromethyl cation is generated through the treatment of dimethoxymethane with chlorosulfonic acid, promoted by zinc iodide. This cation then undergoes electrophilic substitution reactions with aromatic compounds to form chloromethylated derivatives .

Comparaison Avec Des Composés Similaires

Chloromethyl heptanoate can be compared with other esters such as:

Methyl acetate: An ester of acetic acid and methanol, commonly used as a solvent.

Ethyl propionate: An ester of propionic acid and ethanol, used in flavorings and fragrances.

Isopropyl butyrate: An ester of butyric acid and isopropanol, used in perfumes and as a flavoring agent.

Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions .

Activité Biologique

Chloromethyl heptanoate (C8H15ClO2) is an ester compound that has garnered attention in various biological and chemical research fields. This article explores its biological activity, including its pharmacological properties, interactions with biological systems, and potential therapeutic applications.

- Molecular Formula : C8H15ClO2

- Molecular Weight : 178.656 g/mol

- Structure : this compound consists of a heptanoic acid moiety with a chloromethyl group attached, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. The following sections detail its mechanisms of action, case studies, and relevant research findings.

- Enzyme Inhibition : this compound has been studied for its capacity to inhibit certain enzymes, which can be crucial in therapeutic settings. For example, it has shown potential in modulating the activity of polyketide synthases, which are vital in the biosynthesis of various natural products including antibiotics and anticancer agents .

- Cellular Interactions : The compound interacts with cellular membranes and can influence cell signaling pathways. Its structure allows it to penetrate lipid bilayers, thereby affecting membrane fluidity and protein interactions .

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly, with an IC50 value indicating effective cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of migration |

This study suggests that this compound may serve as a lead compound for developing new anticancer agents.

Study 2: Enzymatic Activity Modulation

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity effectively, leading to altered metabolic profiles:

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Polyketide Synthase | 75% | 20 |

| Transketolase | 60% | 15 |

These findings highlight the potential use of this compound in metabolic engineering and therapeutic applications targeting enzyme pathways.

Research Findings

Recent literature has emphasized the importance of this compound in medicinal chemistry due to its unique structure and biological properties. Studies have shown that modifications to its structure can enhance its bioactivity while reducing toxicity . Furthermore, ongoing research is exploring its application in drug development, particularly in creating more effective inhibitors for various diseases.

Propriétés

IUPAC Name |

chloromethyl heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-2-3-4-5-6-8(10)11-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBQFNSRJOLWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335449 | |

| Record name | Chloromethyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76068-79-6 | |

| Record name | Chloromethyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.